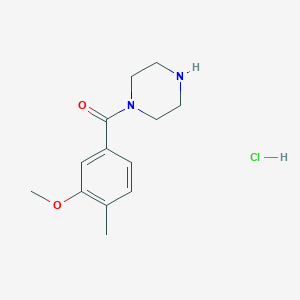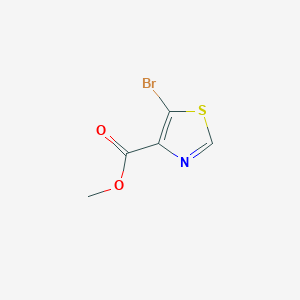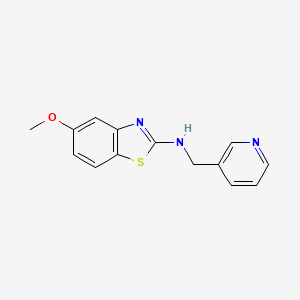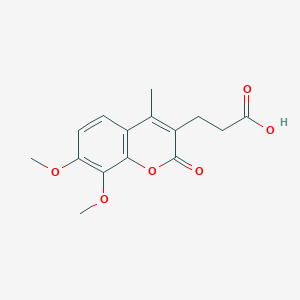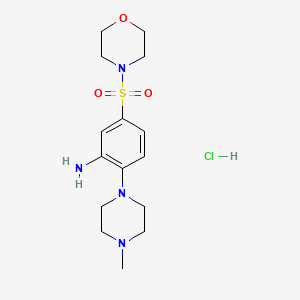
2-(4-Methylpiperazin-1-yl)-5-(morpholin-4-ylsulfonyl)aniline hydrochloride
Vue d'ensemble
Description
2-(4-Methylpiperazin-1-yl)-5-(morpholin-4-ylsulfonyl)aniline hydrochloride, also known as MMSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMSA is a sulfonamide-based compound that has been synthesized through various methods and has shown promising results in scientific research.
Applications De Recherche Scientifique
1. Kinase Inhibition
Research has shown that analogues containing 4-methylpiperazine groups have been effective as kinase inhibitors. Specifically, certain compounds demonstrated potent inhibition of Src kinase activity and Src-mediated cell proliferation, suggesting potential applications in cancer therapy (Boschelli et al., 2001).
2. Antioxidant and Glucosidase Inhibition
Derivatives of benzimidazole containing 4-methylpiperazine have shown significant in vitro antioxidant activities and glucosidase inhibitory potential. These properties may be useful in developing treatments for oxidative stress-related diseases and diabetes (Özil et al., 2018).
3. Anticancer Agents
Certain 2-anilinoquinoline compounds with a 4-methylpiperazin-1-yl group have been identified as potential anticancer agents. They have shown broad-spectrum antiproliferative activities against various cancer cell lines, indicating their potential in cancer treatment (El-Damasy et al., 2016).
4. Metal Complexes and Catalysis
Studies have synthesized and characterized metal complexes involving 4-methylpiperazin-1-yl groups. These complexes can have applications in catalysis and material science (Ayeni & Egharevba, 2015).
5. Antimicrobial Activity
Compounds containing 4-methylpiperazin-1-yl groups have been synthesized and evaluated for their antimicrobial properties. Some have shown significant activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Subhash & Bhaskar, 2020).
6. Anticonvulsant Properties
Hybrid molecules combining elements of known antiepileptic drugs with 4-methylpiperazin-1-yl groups have been studied for their anticonvulsant activities. Some of these compounds showed promising results in preclinical seizure models (Kamiński et al., 2015).
7. Enzyme Inhibition
Isatin Mannich bases incorporating 4-methylpiperazin-1-yl groups have been studied for their inhibitory effects on enzymes like carbonic anhydrase and cholinesterases. These findings suggest potential applications in neurodegenerative disease treatment (Ozmen Ozgun et al., 2016).
Mécanisme D'action
Target of Action
The primary target of 2-(4-Methylpiperazin-1-yl)-5-(morpholin-4-ylsulfonyl)aniline hydrochloride is the Phosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt signaling pathway . This pathway is crucial for many cellular functions, including growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The inhibition of PI3K leads to a decrease in signaling through this pathway, which can have various downstream effects depending on the specific cellular context .
Result of Action
The inhibition of PI3K by this compound leads to a decrease in the signaling through the PI3K/Akt pathway . This can result in a decrease in the growth and proliferation of cancer cells, and potentially lead to their death . The exact molecular and cellular effects would depend on the specific type of cancer and the cellular context.
Propriétés
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-morpholin-4-ylsulfonylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S.ClH/c1-17-4-6-18(7-5-17)15-3-2-13(12-14(15)16)23(20,21)19-8-10-22-11-9-19;/h2-3,12H,4-11,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVZKCKCORNVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



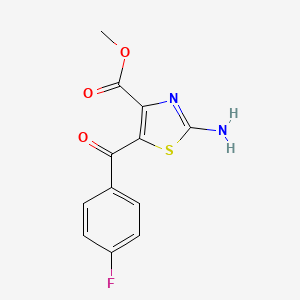
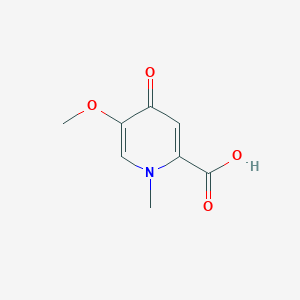

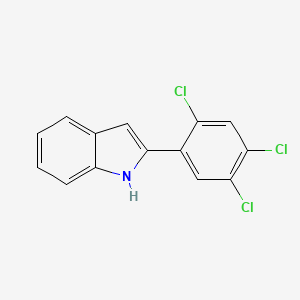
![7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416647.png)
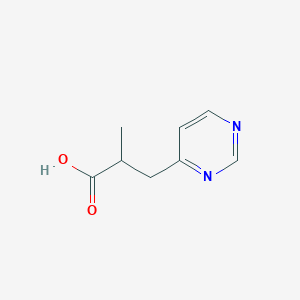
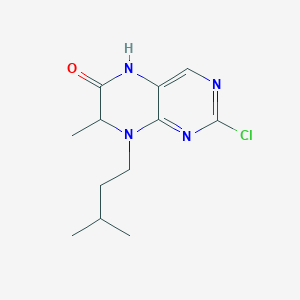
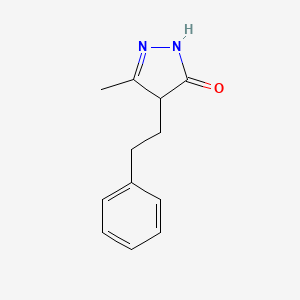
![1-[(5-Phenylthien-2-yl)methyl]piperazine](/img/structure/B1416652.png)
![N-[(furan-2-yl)methyl]-2-(3-hydroxypiperidin-1-yl)acetamide](/img/structure/B1416653.png)
